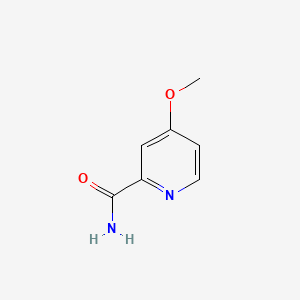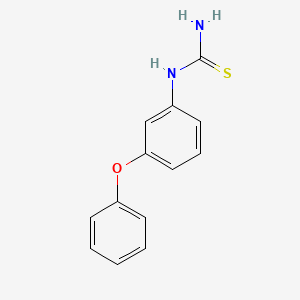
3-Chlorophenanthrene
Descripción general
Descripción
3-Chlorophenanthrene is an organic compound with the chemical formula C14H9Cl . It belongs to the group of polycyclic aromatic hydrocarbons (PAHs), which are widely distributed in the environment.
Synthesis Analysis
The synthesis of 3-Chlorophenanthrene involves a reaction with chromium (VI) oxide and acetic acid at 100°C for 2 hours . This process yields 3-chlorophenanthrene-9,10-dione .Molecular Structure Analysis
The molecular structure of 3-Chlorophenanthrene consists of 14 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The molecular weight is 212.67 g/mol .Physical And Chemical Properties Analysis
3-Chlorophenanthrene has a molecular weight of 212.67 g/mol, a density of 1.253 g/cm3, and a boiling point of 370.1°C at 760 mmHg . It’s also known that the compound has a flash point of 179.2°C .Aplicaciones Científicas De Investigación
Friedel-Crafts Acetylation
- Application : The Friedel-Crafts acetylation of phenanthrene and its derivatives, including 3-chlorophenanthrene, has been studied for understanding the distribution of isomers in chemical reactions. This research is crucial in organic chemistry for the synthesis of complex molecules.
- Reference : Fernández, Gómez, López, & Santos (1989) investigated the acetylation of phenanthrene and 9-chlorophenanthrene, highlighting the formation of various acetylphenanthrenes including those derived from 3-chlorophenanthrene (Fernández et al., 1989).
Removal of Chlorophenols in Aqueous Media
- Application : Chlorophenols, including 3-chlorophenol, are linked to environmental and health risks. The study of their removal from aqueous media using hydrophobic deep eutectic solvents (HDESs) is significant for water treatment and environmental protection.
- Reference : Adeyemi et al. (2020) focused on the extraction of chlorophenols like 3-chlorophenol using HDESs, providing insights into efficient methods for their removal from wastewater (Adeyemi et al., 2020).
Synthesis and Biological Activity
- Application : The synthesis of compounds derived from chlorophenanthrene, including 3-chlorophenanthrene, has applications in discovering new drugs and biological agents. For instance, synthesizing dibenzo[a,j]xanthenes and studying their antiviral potential.
- Reference : Naidu et al. (2012) demonstrated the use of 3-chlorophenanthrene derivatives in synthesizing compounds with significant anti-viral activity (Naidu et al., 2012).
Chlorination Mechanisms
- Application : Understanding the chlorination mechanisms of aromatic hydrocarbons like phenanthrene is crucial for chemical synthesis and environmental studies. This includes studying the environmental effects on rates and products of chlorination.
- Reference : Mare et al. (1969) explored the chlorination of phenanthrene, providing insights into the formation of chlorinated derivatives like 3-chlorophenanthrene (Mare et al., 1969).
Luminescent Agents for Biological Imaging
- **Application**: 3-Chlorophenanthrene derivatives are used in developing luminescent agents for biological imaging. This application is significant in biomedical research, particularly in cellular and molecular imaging.
- Reference : Amoroso et al. (2008) discussed the application of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a derivative of 3-chlorophenanthrene, as a luminescent agent for targeting and imaging mitochondria (Amoroso et al., 2008).
Photocatalytic Decomposition in Water
- Application : The photocatalytic decomposition of chlorophenols, such as 3-chlorophenol, is crucial for water purification and environmental remediation. The development of photocatalysts that can degrade these compounds under specific conditions is a significant area of research.
- Reference : Singh et al. (2017) synthesized a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol, demonstrating the potential for similar applications with 3-chlorophenanthrene derivatives (Singh et al., 2017).
Bioremediation of Contaminated Soils
- Application : Bioremediation, using specific microorganisms, is effective in degrading polycyclic aromatic hydrocarbons like phenanthrene in contaminated soils. Research in this field contributes to environmental clean-up and sustainable practices.
- Reference : Colombo et al. (2011) investigated the use of Sphingobium chlorophenolicum for the bioremediation of soils contaminated with phenanthrene, providing insights relevant to the biodegradation of 3-chlorophenanthrene (Colombo et al., 2011).
Molecularly Imprinted Polymers for Selective Removal
- Application : Developing molecularly imprinted polymers (MIPs) for the selective removal of chlorophenols like 3-chlorophenol from aqueous solutions is vital for targeted pollutant extraction and water treatment technologies.
- Reference : Wang et al. (2011) described the creation of a surface molecularly imprinted polymer for the selective recognition and removal of 3-chlorophenol from aqueous solutions (Wang et al., 2011).
Direcciones Futuras
Mecanismo De Acción
- Primary Targets : 3-Chlorophenanthrene primarily interacts with the histamine H1 receptor . This receptor is involved in allergic responses and inflammation.
Target of Action
Pharmacokinetics
Propiedades
IUPAC Name |
3-chlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFJTESUEYBUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221717 | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorophenanthrene | |
CAS RN |
715-51-5 | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



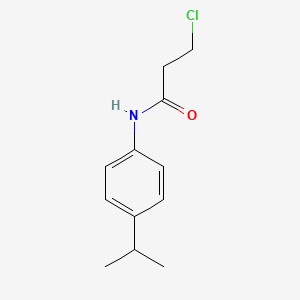
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

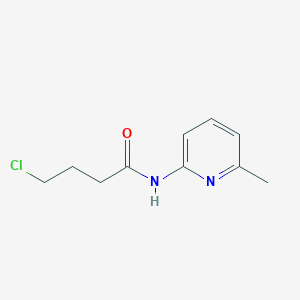
![[1-(Benzenesulfonyl)piperidin-3-yl]methanol](/img/structure/B1352258.png)
![1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone](/img/structure/B1352264.png)
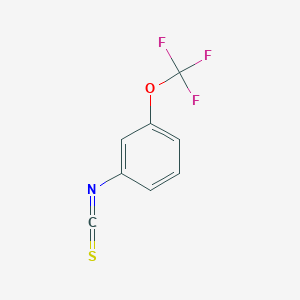
![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)
